molecular formula C8H14N4O11P2 B1204020 Ribavirin 5'-diphosphate CAS No. 63142-70-1

Ribavirin 5'-diphosphate

Cat. No.: B1204020
CAS No.: 63142-70-1
M. Wt: 404.16 g/mol
InChI Key: HWSPXPQHONXITJ-AFCXAGJDSA-N
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Description

Ribavirin 5’-diphosphate: is a phosphorylated derivative of ribavirin, an antiviral compound. Ribavirin itself is a synthetic nucleoside analog that mimics the structure of guanosine. Ribavirin 5’-diphosphate is formed when ribavirin undergoes phosphorylation at the 5’ position, resulting in the addition of two phosphate groups. This compound is an important metabolite of ribavirin and plays a crucial role in its antiviral activity .

Mechanism of Action

Target of Action

Ribavirin 5’-diphosphate primarily targets the enzyme ribonucleoside diphosphate reductase , which plays a crucial role in nucleic acid synthesis . It also targets inosine monophosphate dehydrogenase (IMPDH) , an enzyme involved in guanosine monophosphate biosynthesis .

Mode of Action

Ribavirin 5’-diphosphate interacts with its targets and inhibits their function. It specifically inhibits ribonucleoside diphosphate reductase, thereby interfering with viral RNA replication . Additionally, it competitively inhibits IMPDH, leading to reduced guanosine monophosphate biosynthesis .

Biochemical Pathways

Ribavirin 5’-diphosphate affects several biochemical pathways. It increases the levels of inosine monophosphate (IMP), the presumed phosphate donor for the conversion of certain nucleosides to their monophosphate forms . This leads to the stimulation of the conversion of these nucleosides to their antivirally active triphosphate metabolites . Ribavirin also causes a marked depletion of the guanine nucleotide pools .

Pharmacokinetics

Ribavirin is promptly absorbed into circulation, with the help of gastrointestinal, sodium-dependent nucleoside transporters . It is then phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . After activation and function, ribavirin undergoes two metabolic pathways where it is reversibly phosphorylated or degraded via deribosylation and amide hydrolysis .

Result of Action

Ribavirin exerts extensive perturbation of cellular and viral gene expression . It enhances the induction of interferon-related genes, including the interferon-α receptor, and down-regulates genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation .

Action Environment

The action of Ribavirin 5’-diphosphate can be influenced by environmental factors. For instance, in saturated quartz sand media, Ribavirin exhibits strong mobility and is less affected by different hydrochemical factors . In limestone porous media, the migration of ribavirin decreases . The presence of certain ions, such as Ca2+, can decrease the effluent recovery rate of Ribavirin .

Biochemical Analysis

Biochemical Properties

Ribavirin 5’-diphosphate is involved in several biochemical reactions. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH) and RNA-directed RNA polymerase. Ribavirin 5’-diphosphate inhibits IMPDH, leading to a reduction in guanosine triphosphate (GTP) levels, which is essential for viral RNA synthesis . Additionally, ribavirin 5’-diphosphate can be incorporated into viral RNA by RNA polymerase, causing mutations and inhibiting viral replication .

Cellular Effects

Ribavirin 5’-diphosphate affects various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Ribavirin 5’-diphosphate can modulate the immune response by promoting a T-helper type 1 (antiviral) immune response . It also affects the production of nitric oxide in macrophages, which can either increase or decrease depending on the concentration and duration of exposure . Furthermore, ribavirin 5’-diphosphate can alter cellular gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of ribavirin 5’-diphosphate involves several pathways. It inhibits IMPDH, reducing GTP levels and thereby suppressing viral RNA synthesis . Ribavirin 5’-diphosphate can also be incorporated into viral RNA, causing lethal mutagenesis and inhibiting viral replication . Additionally, ribavirin 5’-diphosphate can interfere with viral RNA capping enzymes, further inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribavirin 5’-diphosphate change over time. Ribavirin 5’-diphosphate is relatively stable, but its antiviral activity can decrease over prolonged exposure due to degradation . Long-term studies have shown that ribavirin 5’-diphosphate can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of ribavirin 5’-diphosphate vary with different dosages in animal models. At lower doses, ribavirin 5’-diphosphate can effectively inhibit viral replication without causing significant toxicity . At higher doses, ribavirin 5’-diphosphate can cause adverse effects such as fetal resorptions, abnormalities, and reduced postnatal survival in animal studies . These toxic effects are dose-dependent and highlight the importance of careful dosage management.

Metabolic Pathways

Ribavirin 5’-diphosphate is involved in metabolic pathways that include phosphorylation and degradation. It is phosphorylated to form ribavirin triphosphate, which is the active antiviral form . Ribavirin 5’-diphosphate can also be degraded via deribosylation and amide hydrolysis to yield a triazole carboxylic acid metabolite . These metabolic pathways are crucial for the antiviral activity of ribavirin 5’-diphosphate.

Transport and Distribution

Ribavirin 5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It is efficiently taken up by cells and phosphorylated to its active form . Ribavirin 5’-diphosphate is distributed throughout the body, with high concentrations found in the liver, where it exerts its antiviral effects . The distribution of ribavirin 5’-diphosphate is influenced by its interaction with transporters and binding proteins .

Subcellular Localization

Ribavirin 5’-diphosphate is localized within specific subcellular compartments. It is primarily found in the cytoplasm, where it is phosphorylated and exerts its antiviral effects . Ribavirin 5’-diphosphate can also interact with viral RNA capping enzymes in the cytoplasm, further inhibiting viral replication . The subcellular localization of ribavirin 5’-diphosphate is essential for its antiviral activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ribavirin 5’-diphosphate typically involves the phosphorylation of ribavirin. One common method is the chemical phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of ribavirin 5’-diphosphate often employs enzymatic methods due to their higher specificity and yield. Enzymes such as nucleoside kinases are used to catalyze the phosphorylation of ribavirin. This method is advantageous as it operates under milder conditions and produces fewer by-products .

Chemical Reactions Analysis

Types of Reactions: Ribavirin 5’-diphosphate can undergo various chemical reactions, including:

    Oxidation: Ribavirin 5’-diphosphate can be oxidized to form ribavirin 5’-triphosphate.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Substitution: Substitution reactions often require nucleophilic reagents and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry: Ribavirin 5’-diphosphate is used as a precursor in the synthesis of other ribavirin derivatives. It is also employed in studies involving nucleotide analogs and their interactions with enzymes.

Biology: In biological research, ribavirin 5’-diphosphate is used to study the mechanisms of antiviral activity. It serves as a model compound to investigate the phosphorylation and dephosphorylation processes of nucleoside analogs.

Medicine: Ribavirin 5’-diphosphate is crucial in the development of antiviral therapies. It is used in the treatment of various viral infections, including hepatitis C, respiratory syncytial virus, and certain hemorrhagic fevers .

Industry: In the pharmaceutical industry, ribavirin 5’-diphosphate is used in the formulation of antiviral drugs. It is also employed in the production of diagnostic reagents for viral infections .

Comparison with Similar Compounds

Uniqueness: Ribavirin 5’-diphosphate is unique due to its broad-spectrum antiviral activity against both RNA and DNA viruses. Unlike other nucleoside analogs, it does not cause chain termination but instead induces lethal mutagenesis in viral genomes. This makes it a versatile and potent antiviral agent .

Biological Activity

Ribavirin 5'-diphosphate (RDP) is an active metabolite of ribavirin, a broad-spectrum antiviral drug. The biological activity of RDP is crucial in understanding its mechanisms of action against various viral pathogens, particularly RNA viruses. This article delves into the biological activities associated with RDP, including its pharmacodynamics, mechanisms of action, and implications in clinical settings, supported by relevant data and case studies.

Ribavirin exerts its antiviral effects through several mechanisms, primarily through its phosphorylation to form RDP and subsequently ribavirin triphosphate (RTP). The following outlines the key actions of RDP:

  • Inhibition of Viral RNA Polymerase : RDP acts as a competitive inhibitor for viral RNA-dependent RNA polymerases (RdRps), leading to the misincorporation of ribavirin into viral RNA. This misincorporation can result in increased mutation rates in viral genomes, a phenomenon known as "error catastrophe" .
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : RDP mimics inosine 5'-monophosphate, inhibiting IMPDH, which is crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of GTP pools necessary for viral replication .
  • Alteration of Host Cell Functions : RDP has been shown to affect host cellular processes, including the modulation of gene expression related to antiviral responses. For instance, ribavirin has been observed to downregulate histone methyltransferases in certain cancer cell lines, indicating potential epigenetic effects .

Pharmacokinetics and Metabolism

The conversion of ribavirin to its active forms involves several enzymes:

  • Adenosine Kinase : This enzyme phosphorylates ribavirin to its monophosphate form (RMP), which is then further phosphorylated to RDP and RTP .
  • Cytosolic 5'-Nucleotidase II : Recent studies suggest that this enzyme also plays a significant role in the phosphorylation process, particularly in erythrocytes where high levels of 2,3-bisphosphoglycerate are present .

Clinical Implications and Case Studies

Ribavirin has been primarily used in the treatment of viral infections such as hepatitis C and respiratory syncytial virus (RSV). Its effectiveness has been demonstrated through various clinical studies:

  • Hepatitis C Treatment : In combination therapies with pegylated interferon, ribavirin has shown significant improvements in sustained virological response (SVR) rates. Studies indicate that patients receiving ribavirin alongside interferon have higher SVR rates compared to those receiving interferon alone .
  • Cancer Treatment : Recent investigations have explored the repurposing of ribavirin as an anticancer agent due to its ability to inhibit eIF4E and IMPDH. A study involving patients with acute myeloid leukemia showed promising results with partial remissions observed after ribavirin treatment .

Data Summary

The following table summarizes key findings related to the biological activity and clinical applications of RDP.

Study/Source Findings Implications
PubMed Study on Phosphorylation Ribavirin is phosphorylated by adenosine kinase and cytosolic 5'-nucleotidase IIHighlights metabolic pathways for RDP formation
Cancer Study Ribavirin led to complete and partial remissions in AML patientsSuggests potential for repurposing in oncology
Hepatitis C Trials Higher SVR rates with ribavirin + interferon vs. interferon aloneSupports use in chronic hepatitis C treatment

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O11P2/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(22-8)1-21-25(19,20)23-24(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSPXPQHONXITJ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212489
Record name Ribavirin 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63142-70-1
Record name Ribavirin diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63142-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ribavirin 5'-diphosphate exert its antiviral effect?

A1: this compound primarily acts by inhibiting viral RNA-dependent RNA polymerases, the enzymes responsible for replicating viral RNA. This inhibition disrupts the viral life cycle by hindering the production of new viral proteins and genetic material. Studies demonstrate that this compound directly interacts with these polymerases, although the precise mechanism of inhibition remains an area of active research. [, , ] It's important to note that while Ribavirin 5'-triphosphate also exhibits inhibitory activity, this compound appears to be more potent in some viral systems. [, ]

Q2: Is this compound incorporated into viral RNA transcripts?

A2: No, research suggests that this compound does not get incorporated into newly synthesized viral RNA strands. Experiments using Vesicular Stomatitis Virus (VSV) and La Crosse virus demonstrated that the presence of this compound during transcription resulted in full-length viral transcripts with no detectable drug incorporation. [] This finding suggests that this compound exerts its inhibitory effect through direct interaction with the viral polymerase rather than by acting as a chain terminator.

Q3: Which viral systems are particularly susceptible to this compound's inhibitory effects?

A3: While Ribavirin and its metabolites demonstrate broad-spectrum antiviral activity, certain viruses appear more sensitive to this compound. For example, La Crosse virus, another RNA virus, exhibited significant susceptibility to this compound at concentrations as low as 0.1 microgram/ml. [] This finding highlights the potential for developing targeted therapies utilizing this compound or its analogs against specific viral infections.

Q4: Are there analytical challenges in studying Ribavirin and its metabolites?

A4: Analyzing Ribavirin and its phosphorylated metabolites, including this compound, can be challenging due to potential interferences from structurally similar compounds. For instance, in biological assays using recombinant human UGT1A1, components like uridine and its phosphorylated derivatives share the same nominal mass as Ribavirin and its metabolites. [] This similarity necessitates the use of high-resolution accurate mass spectrometry (HRAMS) techniques to differentiate these compounds and ensure accurate quantification. [] This approach underscores the importance of employing advanced analytical tools for studying this compound and further unraveling its antiviral mechanisms.

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